1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a heterocyclic compound that features both pyridine and tetrahydroisoquinoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions to form the tetrahydroisoquinoline ring. The hydroxyl group can be introduced through subsequent oxidation or reduction reactions, depending on the starting materials used .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as condensation, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution using sodium hydride.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce piperidine derivatives.
- Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine moiety but has a pyrimidine ring instead of tetrahydroisoquinoline.
3,5-Bis(pyridin-2-yl)-1,2,4-triazole: Contains two pyridine rings and a triazole ring.
Uniqueness: 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the combination of pyridine and tetrahydroisoquinoline rings, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in various fields .
Properties
CAS No. |
600647-83-4 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C14H14N2O/c17-11-4-5-12-10(9-11)6-8-16-14(12)13-3-1-2-7-15-13/h1-5,7,9,14,16-17H,6,8H2 |
InChI Key |
WHQICCPCPKXDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)O)C3=CC=CC=N3 |
Origin of Product |
United States |
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